molecular formula C15H11NO4 B7944907 3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one

3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one

Cat. No.: B7944907
M. Wt: 269.25 g/mol
InChI Key: DYKNSPFBRMMODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one is a complex organic compound that features a unique structure combining an indolin-2-one core with a hydroxybenzo[d][1,3]dioxol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxybenzo[d][1,3]dioxole with an appropriate indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various alkylated or acylated derivatives .

Scientific Research Applications

3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one stands out due to its unique combination of an indolin-2-one core and a hydroxybenzo[d][1,3]dioxol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-11-6-13-12(19-7-20-13)5-9(11)14-8-3-1-2-4-10(8)16-15(14)18/h1-6,14,17H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKNSPFBRMMODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3C4=CC=CC=C4NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1600 L reactor was charged with 3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydro-2H-indol-2-one (113.1 kg, 396 mol), evacuated and filled with nitrogen. Trifluoroacetic acid (679 kg) was added in two portions over 20 minutes and the internal temperature was lowered to 10° C. over 1 h. Triethylsilane (69.2 kg, 595 mol) was added over 2 h 05 min at 10-11° C. and the mixture was stirred for a further 0.5 h at 10-11° C. A 1000 L reactor was charged with heptane (524 kg) and tert-butyl methyl ether (63 kg). The contents of the 1000 L reactor were transferred to the 1600 L reactor over 13 minutes at an internal temperature of 10-11° C. The resultant yellow-orange suspension was allowed to warm to 23° C. over 1 h. The solid was collected by filtration, washed with heptane (464 kg) followed by tert-butyl methyl ether (57 kg) and dried at 50° C. under a reduced pressure of 58 to 7 mbar over a period of 25 h to afford 3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydro-2H-indol-2-one (82.8 kg, 75%) as an off-white solid: purity (HPLC-UV at 300 nm) 98.0% a/a; 1H NMR (300 MHz, DMSO-d6) δ 10.40 (s, 1H), 9.25 (s, 1H), 7.17-7.10 (m, 1H), 6.95-6.81 (m, 3H), 6.55 (s, 1H), 6.43 (s, 1H), 5.92-5.85 (m, 2H), 4.66 (s, 1H); 13C NMR (75 MHz, DMSO-d6) δ 177.9, 150.1, 146.6, 142.7, 139.6, 130.9, 127.4, 123.8, 121.2, 115.9, 109.5, 109.0, 100.7, 97.8, 55.0.
Name
3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydro-2H-indol-2-one
Quantity
113.1 kg
Type
reactant
Reaction Step One
Quantity
69.2 kg
Type
reactant
Reaction Step Two
Quantity
524 kg
Type
reactant
Reaction Step Three
Quantity
63 kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one
Reactant of Route 2
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3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one
Reactant of Route 3
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3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one
Reactant of Route 4
3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one
Reactant of Route 5
3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one
Reactant of Route 6
3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one

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